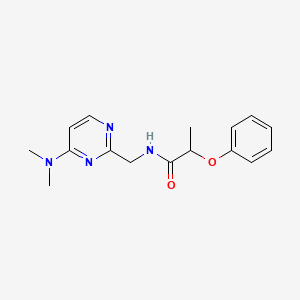

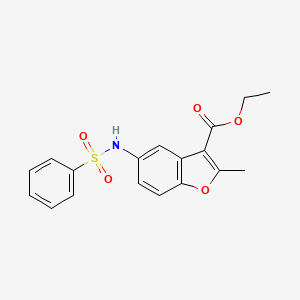

![molecular formula C20H25N5O B2526727 7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 902325-80-8](/img/structure/B2526727.png)

7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine class. This class of compounds has been studied for various pharmacological properties, including anti-inflammatory activities. The structural modifications in this class aim to enhance biological activity and reduce side effects such as ulcerogenic activity, which is a common issue with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the introduction of functional groups to the core structure to modulate its properties. For instance, the introduction of a longer side chain at the 4-position and substitutions at the 3-position have been explored. In particular, the compound 4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one has shown high anti-inflammatory activity with a better therapeutic index compared to reference drugs like phenylbutazone and indomethacin . Although the exact synthesis of this compound is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their biological activity. The presence of a methyl group at the 5-position and various substitutions at other positions can significantly affect the compound's pharmacological profile. For example, the presence of an ethyl group at the 4-position and a phenyl group at the 2-position has been associated with increased activity and reduced side effects .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions. For instance, the reaction of ammonium acetate with ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates can lead to the formation of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are potential benzodiazepine receptor ligands . Additionally, the preparation of certain derivatives can result in O-alkylation when a 2-hydroxy group is present .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their substituents. The introduction of different functional groups can alter properties such as solubility, stability, and reactivity. The three-component synthesis approach, involving aminoazoles, acetoacetic ester, and aliphatic or aromatic aldehydes, has been used to create a variety of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines with diverse properties .

科学的研究の応用

Synthesis and Structural Analysis

- The reaction of ethyl ethoxymethylenecyanoacetate with its hydrazino derivative led to the formation of compounds related to pyrazolo[1,5-a]pyrimidine, showcasing the potential for diverse structural modifications and applications in chemical synthesis (Saito et al., 1974).

- A study on the structural characterization of isothiazolopyridines, including compounds structurally similar to 7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine, provided insights into the molecular packing and hydrogen bonding patterns, which can be crucial for the development of new pharmaceuticals (Karczmarzyk & Malinka, 2008).

Applications in Fluorescence and Imaging

- Research on 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for functional fluorophores highlighted their potential use in creating novel fluorescent probes, which could be applied in biological imaging and environmental detection (Castillo et al., 2018).

Potential Pharmacological Applications

- A series of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing similar structures were synthesized and showed promising antihypertensive activity in vitro and in vivo, suggesting the therapeutic potential of related compounds (Bayomi et al., 1999).

- Another study synthesized pyrazolo[1,5-a]pyrimidines with anti-inflammatory properties and found that certain structural modifications enhanced their activity and therapeutic index, indicating the possibility of developing nonsteroidal anti-inflammatory drugs from similar compounds (Auzzi et al., 1983).

Research on Antiviral Agents

- Pyrazolo[3,4-d]pyrimidine analogues were synthesized and evaluated for their antiviral activity against human cytomegalovirus and herpes simplex virus, suggesting the potential of related compounds in antiviral drug development (Saxena et al., 1990).

特性

IUPAC Name |

7-(4-ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O/c1-4-23-9-11-24(12-10-23)19-13-15(2)22-20-17(14-21-25(19)20)16-7-5-6-8-18(16)26-3/h5-8,13-14H,4,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAACRLDCJNRKQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

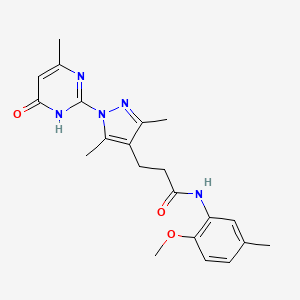

![N-(4-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2526644.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2526646.png)

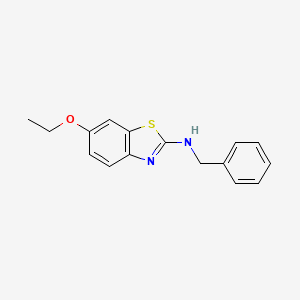

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526650.png)

![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/no-structure.png)

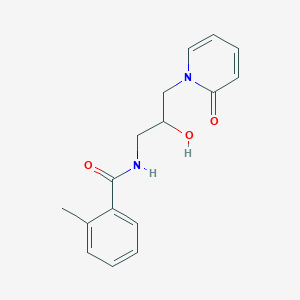

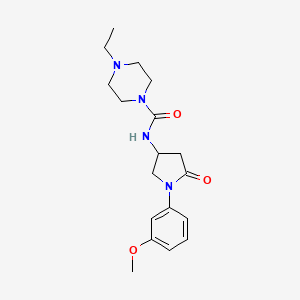

![N-cyclohexyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2526654.png)

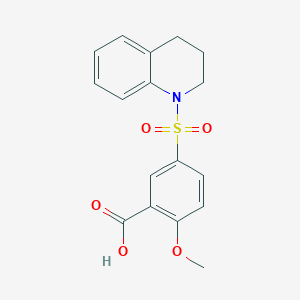

![ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2526660.png)

![1-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B2526662.png)